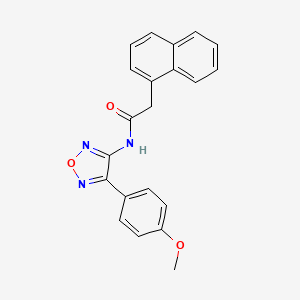

N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide

Description

This compound features a 1,2,5-oxadiazole (furazan) core substituted at position 3 with a 4-methoxyphenyl group. The acetamide moiety at position 4 is further functionalized with a naphthalen-1-yl group. Its molecular formula is C₂₁H₁₇N₃O₃, with a molecular weight of 359.38 g/mol.

Properties

Molecular Formula |

C21H17N3O3 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C21H17N3O3/c1-26-17-11-9-15(10-12-17)20-21(24-27-23-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25) |

InChI Key |

VLKAAJKKIHXISV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene as a starting material.

Attachment of the Naphthylacetamide Moiety: The final step involves the coupling of the oxadiazole intermediate with naphthylacetamide, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce various heterocyclic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Based Acetamides

(a) 2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

- Molecular Formula : C₁₇H₁₄BrN₃O₄

- Molecular Weight : 404.22 g/mol

- Key Differences: Replaces the naphthalen-1-yl group with a 4-bromophenoxy moiety.

- This may alter binding affinity in enzyme inhibition assays .

(b) N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

- Molecular Formula : C₁₉H₁₉N₃O₄

- Molecular Weight : 353.37 g/mol

- Key Differences : Ethoxy substituent instead of methoxy on the oxadiazole-attached phenyl ring.

(c) 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Naphthalenyl-Substituted Acetamides

(a) N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (Compound 3a)

- Molecular Formula : C₁₉H₁₈N₂O₂

- Molecular Weight : 306.36 g/mol

- Key Differences : Ethyl linker instead of oxadiazole core.

- Activity: Exhibits IC₅₀ = 69 µM against protein tyrosine phosphatase, outperforming nitro- or phenoxy-substituted analogs. The naphthalenyl group enhances hydrophobic interactions in enzyme binding pockets .

(b) N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide

Methoxyphenyl Acetamides with Heterocyclic Cores

(a) N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

- Structure : Benzothiazole core with 4-methoxyphenylacetamide.

(b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

Structural and Functional Analysis Table

Key Findings

Oxadiazole Core Superiority : The 1,2,5-oxadiazole ring in the target compound provides greater metabolic stability compared to benzothiazole or ethyl-linked analogs .

Naphthalenyl Advantage: The naphthalen-1-yl group enhances lipophilicity and target engagement, as evidenced by its superior IC₅₀ values in enzyme inhibition studies relative to phenoxy or nitro-substituted analogs .

Methoxyphenyl Role : The 4-methoxyphenyl group balances electron-donating effects, optimizing both synthetic feasibility and bioactivity .

Biological Activity

N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide is a compound that belongs to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular structure of this compound includes a methoxyphenyl group and a naphthalene moiety, contributing to its pharmacological properties. The compound has a molecular weight of approximately 340.3 g/mol and exhibits significant lipophilicity with a logP value of 3.257, indicating good membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Oxadiazole derivatives have been shown to exhibit potent anticancer effects by inhibiting key enzymes involved in cancer cell proliferation. Studies indicate that these compounds can target telomerase, histone deacetylases (HDAC), and thymidylate synthase, leading to reduced tumor growth and increased apoptosis in cancer cells .

- Antimicrobial Properties : Research has demonstrated that oxadiazole derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

Case Studies

- Anticancer Efficacy : In a study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

- Antimicrobial Activity : A series of experiments conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that this compound exhibited strong antibacterial properties. The mechanism was linked to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication .

Future Directions

The ongoing research into this compound suggests its potential as a lead compound for drug development in oncology and infectious diseases. Further studies focusing on:

- In vivo efficacy : Assessing the therapeutic potential in animal models.

- Structure–activity relationship (SAR) : Understanding how structural modifications can enhance biological activity.

These investigations will be crucial for advancing this compound toward clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.